

# 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                      |
|----------------|------------------------------------------------------|
| Compound Name: | 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile |
| Cat. No.:      | B084886                                              |

[Get Quote](#)

## An In-Depth Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

**Executive Summary:** This document provides a comprehensive technical overview of **2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile**, a key fluorinated heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a trifluoromethyl group, a nitrile moiety, and a reactive chlorine atom on a pyridine scaffold, makes it a valuable intermediate for synthesizing complex, biologically active molecules. This guide covers its chemical identity, physicochemical properties, strategic applications, detailed synthesis and characterization protocols, and essential safety and handling information, tailored for researchers and scientists in the pharmaceutical and chemical industries.

## Chemical Identity and Physicochemical Properties

**2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile** is a substituted pyridine derivative. The strategic placement of its functional groups provides multiple avenues for synthetic modification, making it a versatile precursor in multi-step syntheses.

- IUPAC Name: 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile[1]
- CAS Number: 13600-48-1[1][2][3]

- Synonyms: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, **2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile**[1]
- Molecular Formula: C<sub>8</sub>H<sub>4</sub>ClF<sub>3</sub>N<sub>2</sub>[1]
- Molecular Weight: 220.58 g/mol [1]

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. The trifluoromethyl group significantly influences its lipophilicity and metabolic stability in derivative compounds.[4][5]

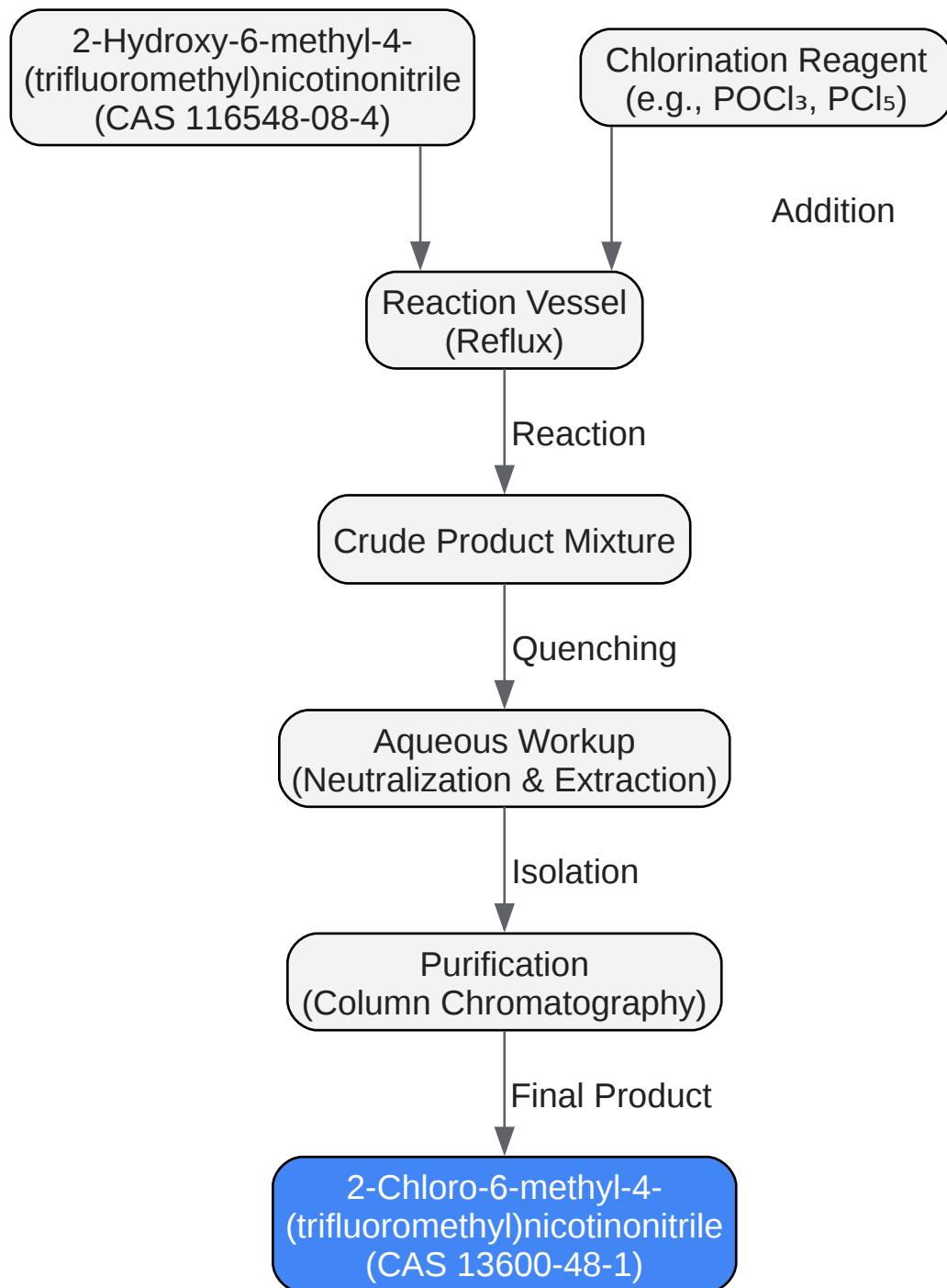
| Property          | Value                                                         | Source               |
|-------------------|---------------------------------------------------------------|----------------------|
| Molecular Weight  | 220.58 g/mol                                                  | PubChem[1]           |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> ClF <sub>3</sub> N <sub>2</sub> | PubChem[1]           |
| Appearance        | Solid                                                         | Fisher Scientific[6] |
| Melting Point     | 60 - 65 °C                                                    | Fisher Scientific[6] |
| InChI Key         | LNJOJFNFYGSCCR-UHFFFAOYSA-N                                   | PubChem[1]           |
| SMILES            | CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)F                               | PubChem[1]           |

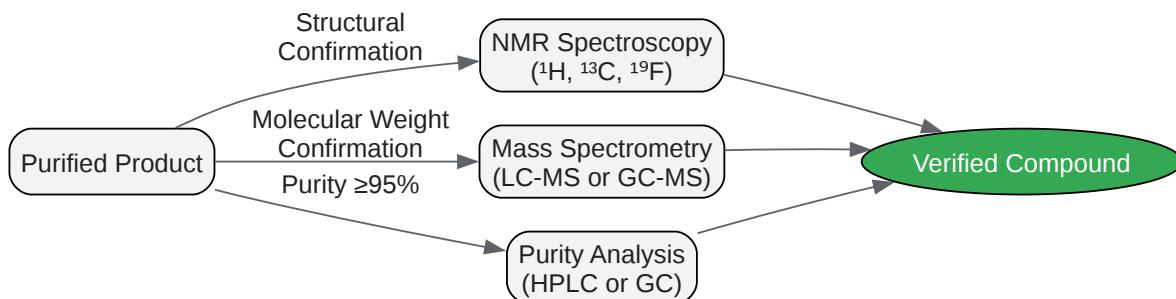
## Strategic Importance in Drug Discovery and Agrochemicals

The incorporation of a trifluoromethyl (-CF<sub>3</sub>) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][7] **2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile** serves as a prime example of a trifluoromethylpyridine (TFMP) scaffold, which is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[8]

Its utility is primarily as a versatile intermediate. For instance, it is used in the preparation of heterocyclic derivatives that act as DNA polymerase theta inhibitors, a promising target in

oncology.<sup>[3]</sup> The chloro and nitrile functionalities serve as reactive handles for a variety of chemical transformations:


- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated by the electron-withdrawing nitrile and trifluoromethyl groups, making it susceptible to displacement by nucleophiles such as amines, thiols, or alcohols. This is a common strategy for building molecular complexity.
- Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.
- Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.


The combination of these features allows chemists to efficiently generate libraries of novel compounds for screening, accelerating the discovery of new therapeutic agents.<sup>[4]</sup>

## Synthesis and Purification Workflow

The synthesis of **2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile** typically involves the construction of the substituted pyridine ring followed by a chlorination step. A common and effective method is the chlorination of the corresponding 2-hydroxypyridine precursor.

## Diagram: General Synthesis Pathway





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:13600-48-1 | 2-CHLORO-6-METHYL-4-(TRIFLUOROMETHYL)NICOTINONITRILE | Chemsoc [chemsoc.com]
- 3. 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile | 13600-48-1 [chemicalbook.com]
- 4. nbinfo.com [nbinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084886#2-chloro-6-methyl-4-trifluoromethyl-nicotinonitrile-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)